

Spectroscopic Profile of 1-(4-Chlorophenyl)-1-phenylethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylethanol

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This technical guide provides a comprehensive overview of the spectroscopic data available for the tertiary alcohol, **1-(4-Chlorophenyl)-1-phenylethanol**. The information is curated to assist in the structural elucidation, identification, and characterization of this compound, which is of interest in synthetic chemistry and as a potential impurity or metabolite in drug development. This document presents aggregated data from various spectroscopic techniques, details representative experimental protocols, and illustrates the logical workflow of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for **1-(4-Chlorophenyl)-1-phenylethanol**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3414	Strong, Broad	O-H stretch (alcohol)
3061	Medium	C-H stretch (aromatic)
2978	Medium	C-H stretch (aliphatic, CH ₃)
1597	Medium	C=C stretch (aromatic ring)
1489	Strong	C=C stretch (aromatic ring)
1449	Medium	C-H bend (aliphatic, CH ₃)
1394	Medium	O-H bend
~1150	Strong	C-O stretch (tertiary alcohol)[1]
1090	Strong	C-Cl stretch
829	Strong	C-H out-of-plane bend (para-substituted ring)

Table 2: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1.94	Singlet	3H	-CH ₃
2.17	Singlet	1H	-OH
7.23-7.42	Multiplet	9H	Aromatic Protons

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
25.3	-CH ₃
69.7	C-OH (quaternary)
126.8	Aromatic CH
128.6	Aromatic CH
133.0	Aromatic C-Cl
144.3	Aromatic C (quaternary)

Table 4: Mass Spectrometry (GC-MS) Data

m/z	Relative Intensity (%)	Assignment
217	25	[M-CH ₃] ⁺ (³⁷ Cl isotope)
215	75	[M-CH ₃] ⁺ (³⁵ Cl isotope)
199	100	[M-CH ₃ -H ₂ O] ⁺
139	30	[C ₁₁ H ₇] ⁺
105	80	[C ₇ H ₅ O] ⁺ (benzoyl cation)
77	40	[C ₆ H ₅] ⁺ (phenyl cation)

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and spectroscopic analysis of **1-(4-Chlorophenyl)-1-phenylethanol**.

Synthesis: Grignard Reaction

- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 molar equivalents) are placed. The apparatus is flushed with dry nitrogen. A solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether is added

dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.

- Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4'-chloroacetophenone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
- Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **1-(4-Chlorophenyl)-1-phenylethanol**.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A small amount of the purified oil is placed between two sodium chloride plates to form a thin film.
- Data Acquisition: The spectrum is recorded over a range of 4000-400 cm^{-1} . A background spectrum of the clean NaCl plates is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

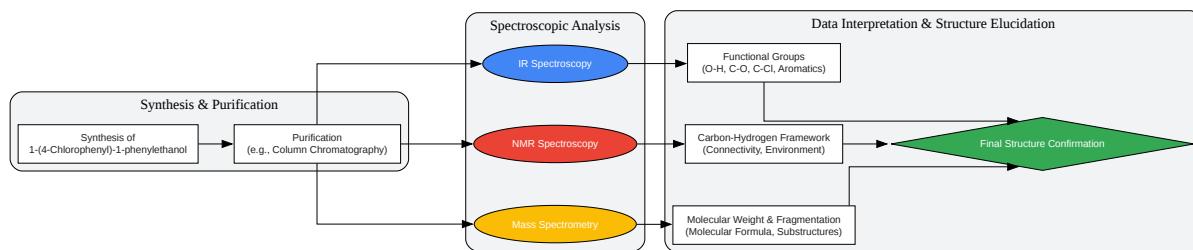
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a suitable relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.
- Sample Preparation: A dilute solution of the sample in dichloromethane or ethyl acetate is prepared and injected into the GC.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.



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Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

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References

- 1. spectroscopyonline.com [spectroscopyonline.com]
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